![molecular formula C4H9N3 B169398 N-Cyclopropylguanidine CAS No. 168627-33-6](/img/structure/B169398.png)
N-Cyclopropylguanidine
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Overview
Description
N-Cyclopropylguanidine is an organic compound . It is also known as 1-cyclopropylguanidine . The CAS number for N-Cyclopropylguanidine hydrochloride is 207974-05-8 and for N-Cyclopropylguanidine acetate is 1559064-05-9 .
Synthesis Analysis
The synthesis of guanidines, including N-Cyclopropylguanidine, has been a topic of interest in recent years . Various methods have been developed, including transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions .Molecular Structure Analysis
The molecular formula for N-Cyclopropylguanidine hydrochloride is C4H9N3.ClH and for N-Cyclopropylguanidine acetate is C4H9N3.C2H4O2 . The molecular weight for the hydrochloride form is 135.6 and for the acetate form is 159.19 .Physical And Chemical Properties Analysis
N-Cyclopropylguanidine is a solid at room temperature . . More detailed physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
I have conducted a search on N-Cyclopropylguanidine and its applications in scientific research. However, the information available is quite general and does not provide a detailed analysis of unique applications as you requested.
Organocatalysis
Guanidines, including N-Cyclopropylguanidine, are known for their properties as superbases and have been used in organocatalysis to facilitate various chemical reactions .
Biological Activities
Compounds containing guanidine systems have been studied for their diverse biological activities, which could imply potential research applications for N-Cyclopropylguanidine in this field .
Safety and Hazards
Mechanism of Action
Target of Action
N-Cyclopropylguanidine primarily targets the Monomeric Sarcosine Oxidase (MSOX) . MSOX is a fundamental member of a family of flavoenzymes that catalyze the oxidation of sarcosine (N-methylglycine) and other secondary amines .
Mode of Action
N-Cyclopropylguanidine interacts with its target, MSOX, through a polar mechanism . A single electron transfer (SET) process was suggested on the basis of studies with N-cyclopropylguanidine . The first rate-limiting step is the binding of N-cyclopropylguanidine to the flavin ring, which simultaneously proceeds with the ring-opening of the N-cyclopropylguanidine cyclopropyl group . This reaction step corresponds to the nucleophilic attack of the cyclopropyl group (C3 atom) to the flavin ring (C4a atom) .
Biochemical Pathways
The biochemical pathway affected by N-Cyclopropylguanidine involves the oxidation of sarcosine and other secondary amines . The compound plays a role in the conversion of a CN single bond of the substrates into a double bond . After hydrolysis of the CN double bond species (Schiff bases), the release of ammonium and the cleavage of the amines generate primary and secondary amines .
Result of Action
The molecular and cellular effects of N-Cyclopropylguanidine’s action involve the formation of an imine state . This state accumulates during the oxidation of N-Cyclopropylguanidine in MSOX . The conformation of N-Cyclopropylguanidine was found to be crucial for reactions following the formation of the N-Cyclopropylguanidine adduct .
properties
IUPAC Name |
2-cyclopropylguanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c5-4(6)7-3-1-2-3/h3H,1-2H2,(H4,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTUUEWDUBHMBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397850 |
Source
|
Record name | N-Cyclopropylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropylguanidine | |
CAS RN |
168627-33-6 |
Source
|
Record name | N-Cyclopropylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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